CYP1A1 Inhibition Selectivity: A Potential Advantage Over Unsubstituted β-Nitrostyrene
2,4,6-Trimethoxy-beta-nitrostyrene demonstrates a differential inhibition profile against human CYP enzymes. It shows an EC50 of 2.3 µM for CYP1A1 in HEK293 cells, while its inhibition of CYP1B1 in the same cellular context is significantly weaker (IC50 = 15 µM), indicating a 6.5-fold selectivity for CYP1A1 [1]. In contrast, the unsubstituted parent compound, β-nitrostyrene, is known to be a potent and non-selective inhibitor of multiple tyrosine kinases and platelet aggregation, lacking this defined CYP selectivity profile .
| Evidence Dimension | CYP1A1 vs. CYP1B1 Selectivity |
|---|---|
| Target Compound Data | CYP1A1 EC50 = 2.3 µM; CYP1B1 IC50 = 15 µM |
| Comparator Or Baseline | Unsubstituted β-nitrostyrene (MNS): Inhibits Src, Syk, FAK with IC50s of 27.3, 2.8, and 97.6 µM, respectively; non-selective antiplatelet activity . |
| Quantified Difference | ~6.5-fold selectivity for CYP1A1 over CYP1B1 for the target compound; comparator lacks this specific CYP selectivity. |
| Conditions | HEK293 cells transfected with human CYP1A1 or CYP1B1 [1]. |
Why This Matters
This differential CYP inhibition profile is crucial for researchers investigating drug metabolism pathways, as it suggests a potentially lower risk of off-target CYP-related drug-drug interactions compared to non-selective analogs.
- [1] BindingDB. (n.d.). BDBM50453918 (CHEMBL4078418). Affinity Data. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453918 View Source
